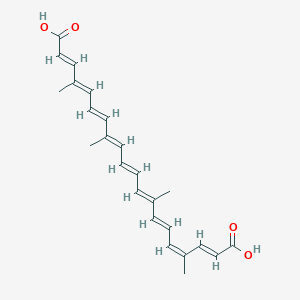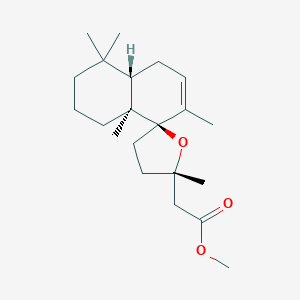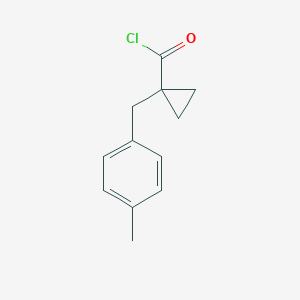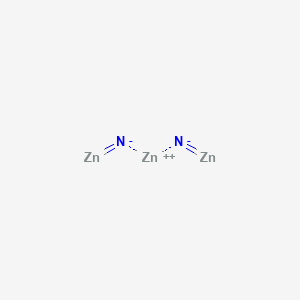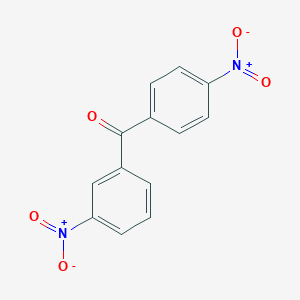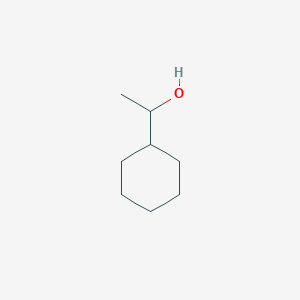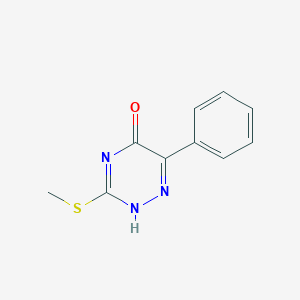
3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one, also known as 3-MST, is a compound that has gained attention in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has shown promising results in pre-clinical studies.
Mechanism Of Action
The mechanism of action of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in cancer cell proliferation and inflammation. Additionally, 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Studies have shown that 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has no significant toxicity on normal cells, making it a potential candidate for cancer therapy. Additionally, 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has been shown to reduce the levels of inflammatory cytokines, indicating its potential use in treating inflammatory diseases.
Advantages And Limitations For Lab Experiments
The advantages of using 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one in lab experiments include its potential pharmacological properties, low toxicity on normal cells, and ease of synthesis. However, the limitations of using 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one include the lack of understanding of its mechanism of action and the need for further pre-clinical and clinical studies to determine its efficacy and safety.
Future Directions
For research on 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one include further pre-clinical and clinical studies to determine its efficacy and safety in treating cancer and inflammatory diseases. Additionally, studies can be conducted to understand the mechanism of action of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one and to develop more potent analogs of the compound. Furthermore, studies can be conducted to determine the potential of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one in treating other diseases such as viral infections.
Conclusion
In conclusion, 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has shown potential pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The compound has been synthesized using various methods and has shown no significant toxicity on normal cells. However, further pre-clinical and clinical studies are needed to determine its efficacy and safety in treating various diseases. Future research can focus on understanding the mechanism of action of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one and developing more potent analogs of the compound.
Synthesis Methods
The synthesis of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has been achieved using various methods, including the reaction of 3-amino-6-phenyl-1,2,4-triazin-5(2H)-one with methylthiol in the presence of a catalyst. Another method involves the reaction of 3-amino-6-phenyl-1,2,4-triazin-5(2H)-one with methylthioacetic acid in the presence of a dehydrating agent. The purity of the synthesized compound can be determined using various analytical techniques such as NMR, IR, and HPLC.
Scientific Research Applications
3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has shown potential pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. Studies have shown that 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. Additionally, 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has shown anti-inflammatory properties by inhibiting the production of inflammatory cytokines. The anti-microbial activity of 3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one has also been demonstrated against various bacterial strains.
properties
CAS RN |
1566-37-6 |
|---|---|
Product Name |
3-methylsulfanyl-6-phenyl-2H-1,2,4-triazin-5-one |
Molecular Formula |
C10H9N3OS |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
3-methylsulfanyl-6-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H9N3OS/c1-15-10-11-9(14)8(12-13-10)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,13,14) |
InChI Key |
XHHHXWUBPUAMPZ-UHFFFAOYSA-N |
Isomeric SMILES |
CSC1=NC(=O)C(=NN1)C2=CC=CC=C2 |
SMILES |
CSC1=NN=C(C(=O)N1)C2=CC=CC=C2 |
Canonical SMILES |
CSC1=NC(=O)C(=NN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



